2-(3-Methoxyphenyl)oxirane

Description

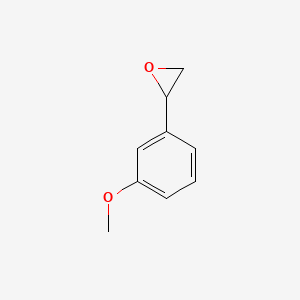

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUUWUSPXYGGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311048 | |

| Record name | 2-(3-Methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32017-77-9 | |

| Record name | 2-(3-Methoxyphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxystyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (3-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ER773919C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(3-Methoxyphenyl)oxirane chemical properties and structure

An In-depth Technical Guide to 2-(3-Methoxyphenyl)oxirane

Introduction

This compound, also commonly known as 3-methoxystyrene oxide, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] As a substituted epoxide, its strained three-membered ring serves as a potent electrophilic site, enabling a wide array of regioselective ring-opening reactions. This reactivity makes it a valuable chiral building block and intermediate for the synthesis of more complex molecular architectures, including pharmaceuticals and biologically active compounds. The presence of the methoxy-substituted phenyl group not only influences the electronic properties and reactivity of the oxirane ring but also provides a handle for further functionalization.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, synthesis, reactivity, and safe handling protocols. The information is synthesized from authoritative chemical databases and peer-reviewed literature to ensure scientific integrity and practical utility.

Part 1: Molecular Structure and Spectroscopic Profile

The structure of this compound consists of an oxirane (epoxide) ring directly attached to a benzene ring, which is substituted with a methoxy group (-OCH₃) at the meta-position. The molecule is chiral at the benzylic carbon of the oxirane ring, and can therefore exist as a racemic mixture or as individual (R)- and (S)-enantiomers.[2][3]

Key Structural Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 32017-77-9 (for the racemate)[1]

-

Molecular Formula: C₉H₁₀O₂[1]

-

SMILES: COC1=CC=CC(=C1)C2CO2[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, styrene oxide, shows characteristic signals for the oxirane protons as a multiplet and two doublets of doublets, typically in the range of δ 2.5-4.0 ppm.[4][5] For this compound, one would expect:

-

Aromatic protons (Ar-H) appearing as multiplets in the δ 6.8-7.3 ppm region.

-

The benzylic proton on the oxirane ring (Ar-CH) as a doublet of doublets around δ 3.8-3.9 ppm.

-

The two diastereotopic protons of the -CH₂- group of the oxirane ring as distinct signals (doublets of doublets) between δ 2.8 and 3.2 ppm.[4]

-

A sharp singlet for the methoxy group protons (-OCH₃) around δ 3.8 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Based on data for 3-vinylanisole and other related structures, the expected chemical shifts are:[6]

-

Aromatic carbons in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most downfield.

-

The two carbons of the oxirane ring, with the benzylic carbon (Ar-C) around δ 52-54 ppm and the methylene carbon (-CH₂-) around δ 51-53 ppm.

-

The methoxy carbon (-OCH₃) appearing as a sharp signal around δ 55 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 150.17, corresponding to the molecular weight of the compound.[1]

Part 2: Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are primarily computed properties sourced from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK--[1] |

| XLogP3 | 1.8 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

| Exact Mass | 150.068079557 Da | --INVALID-LINK--[1] |

Part 3: Synthesis and Mechanistic Insight

The most direct and common method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 3-vinylanisole (also known as 3-methoxystyrene). This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.

Experimental Protocol: Epoxidation of 3-Vinylanisole

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Vinylanisole (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: Dissolve 3-vinylanisole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes.

-

Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. m-CPBA is a powerful but relatively safe and easy-to-handle oxidizing agent for this transformation.[7]

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-vinylanisole) is consumed.

-

Quenching and Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL).

-

Causality: This step is critical to neutralize and remove the acidic byproduct, m-chlorobenzoic acid, and any unreacted m-CPBA.[7]

-

-

Wash the organic layer with brine (1 x 50 mL).

-

Causality: The brine wash helps to remove residual water and break any emulsions.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy. To prevent acid-catalyzed ring-opening on the silica gel, the silica can be pre-treated with triethylamine.[7]

-

Part 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high ring strain of the epoxide, which makes it susceptible to nucleophilic ring-opening reactions.[8] These reactions typically proceed via an Sₙ2 mechanism.

-

Under Basic or Nucleophilic Conditions: The nucleophile will preferentially attack the less sterically hindered carbon atom (the -CH₂- position).

-

Under Acidic Conditions: The reaction proceeds via a species with carbocationic character. The acid protonates the epoxide oxygen, making the ring a better leaving group. The nucleophile then attacks the more substituted carbon (the benzylic position), as a positive charge at this position is stabilized by the adjacent phenyl ring.

Protocol: Nucleophilic Ring-Opening with an Amine

This protocol details the reaction of this compound with a primary amine, such as benzylamine, to form a β-amino alcohol, a common structural motif in pharmaceuticals.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (or another suitable protic solvent)

Procedure:

-

Reaction Setup: In a flask, dissolve this compound in ethanol.

-

Nucleophile Addition: Add benzylamine to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) to accelerate the reaction. Monitor by TLC.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Part 5: Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar epoxides and general chemical safety principles dictate cautious handling.[9] Epoxides as a class should be treated as potentially toxic and irritant.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[10]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a physician.[10]

-

References

- 1. This compound | C9H10O2 | CID 97903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxystyrene oxide, (S)- | C9H10O2 | CID 36690290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxystyrene oxide, (R)- | C9H10O2 | CID 22882163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. kishida.co.jp [kishida.co.jp]

Synthesis pathways for 2-(3-Methoxyphenyl)oxirane

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)oxirane

Abstract

This compound, also known as 3-methoxystyrene oxide, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[] Its strained three-membered ether ring (oxirane) makes it a highly reactive and versatile building block for introducing the 3-methoxyphenyl ethylamine scaffold, a common motif in biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a detailed analysis of the underlying reaction mechanisms, step-by-step experimental protocols, and a comparative assessment of each method to aid researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of this compound

The oxirane functional group is a cornerstone of modern organic synthesis due to its susceptibility to ring-opening reactions by a diverse range of nucleophiles.[2][3] This reactivity, governed by the inherent ring strain of the epoxide, allows for the stereospecific and regioselective introduction of two functional groups in a single transformation. When appended to the 3-methoxyphenyl moiety, the resulting this compound becomes a valuable precursor for compounds targeting various biological pathways. The methoxy group at the meta position of the phenyl ring can modulate the electronic properties and metabolic stability of the final molecule, making this particular epoxide a sought-after intermediate in drug discovery.

This guide will explore three principal and field-proven methodologies for the synthesis of this compound:

-

Direct Epoxidation of 3-Methoxystyrene: A classic and often high-yielding approach utilizing peroxy acids or other oxidizing agents.

-

The Darzens Condensation Reaction: A robust method for forming α,β-epoxy esters from aldehydes, which can be subsequently converted to the desired oxirane.

-

The Johnson-Corey-Chaykovsky Reaction: A powerful technique for generating epoxides from carbonyl compounds using sulfur ylides.

Each of these pathways offers distinct advantages and is subject to specific experimental considerations. The following sections will delve into the mechanistic details and practical execution of each method.

Pathway I: Direct Epoxidation of 3-Methoxystyrene

The most direct route to this compound is the epoxidation of its corresponding alkene, 3-methoxystyrene. This method is often favored for its simplicity and high atom economy. The reaction involves the transfer of an oxygen atom from an oxidizing agent to the double bond of the styrene derivative.

Mechanistic Insights

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism often referred to as the "butterfly mechanism." In this single-step process, the peroxy acid delivers an oxygen atom to the alkene, forming the epoxide and a carboxylic acid byproduct. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

For industrial-scale synthesis, other oxidizing agents like hydrogen peroxide in the presence of a catalyst (e.g., methylrhenium trioxide) can also be employed.[4] These catalytic systems offer a greener alternative to stoichiometric peroxy acids.

Synthesis of the Precursor: 3-Methoxystyrene

The availability of high-purity 3-methoxystyrene is crucial for this pathway. While commercially available, it can also be synthesized in the laboratory from 3-methoxybenzaldehyde through a Wittig reaction or by dehydration of the corresponding phenethyl alcohol. The preparation from substituted N-acyl-β-phenethylamines is also a known industrial method.[5]

Experimental Protocol: Epoxidation with m-CPBA

This protocol describes the laboratory-scale synthesis of this compound from 3-methoxystyrene using m-CPBA.

Materials:

-

3-Methoxystyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxystyrene (1.0 eq) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the mixture to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Visualizing the Epoxidation Pathway

Caption: Epoxidation of 3-Methoxystyrene via the "Butterfly" mechanism.

Pathway II: The Darzens Condensation Reaction

The Darzens reaction, or glycidic ester condensation, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-halo ester in the presence of a base.[6] While this pathway is multi-step, it offers the advantage of starting from the readily available 3-methoxybenzaldehyde.

Mechanistic Insights

The reaction mechanism involves three key steps:

-

Deprotonation: A strong base deprotonates the α-halo ester, forming a carbanion.

-

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a halohydrin intermediate.

-

Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 fashion, displacing the halide and forming the epoxide ring.[6]

The resulting glycidic ester can then be saponified and decarboxylated to yield the desired epoxide.

Experimental Protocol: Darzens Condensation

This protocol outlines the synthesis of an α,β-epoxy ester from 3-methoxybenzaldehyde, which is a precursor to this compound.

Materials:

-

3-Methoxybenzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of sodium ethoxide in ethanol.

-

Addition of Reagents: Cool the solution to 0 °C and add a mixture of 3-methoxybenzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise from the addition funnel.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. Extract the product with diethyl ether (3x).

-

Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.

-

Concentration and Purification: Filter and concentrate under reduced pressure. The crude glycidic ester can be purified by vacuum distillation or column chromatography.

Note: The subsequent saponification and decarboxylation steps to obtain this compound require further specific procedures not detailed here.

Visualizing the Darzens Condensation Workflow

Caption: Workflow for the Darzens synthesis of this compound.

Pathway III: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a highly efficient method for the synthesis of epoxides from aldehydes or ketones by treatment with a sulfur ylide.[7][8][9] This reaction is particularly useful for the synthesis of terminal epoxides and often provides excellent yields.

Mechanistic Insights

The reaction proceeds through the following steps:

-

Ylide Formation: A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated by a strong base (e.g., sodium hydride) to generate the sulfur ylide in situ.

-

Nucleophilic Addition: The nucleophilic ylide attacks the carbonyl carbon of 3-methoxybenzaldehyde to form a betaine intermediate.

-

Ring Closure: The betaine intermediate undergoes an intramolecular nucleophilic attack of the oxygen anion on the carbon bearing the sulfonium group. This results in the formation of the three-membered oxirane ring and the displacement of dimethyl sulfide as a leaving group.[8][10]

A key feature of this reaction is that the less stable sulfur ylides (sulfonium ylides) typically provide epoxides, whereas more stable ylides (sulfoxonium ylides) can lead to cyclopropanation with α,β-unsaturated carbonyls.[7][9]

Experimental Protocol: Johnson-Corey-Chaykovsky Epoxidation

This protocol details the synthesis of this compound from 3-methoxybenzaldehyde using a sulfur ylide.

Materials:

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

3-Methoxybenzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, wash sodium hydride (1.1 eq) with hexanes to remove the mineral oil. Add anhydrous DMSO and heat gently to ~70 °C until the evolution of hydrogen ceases, then cool to room temperature. To this solution, add trimethylsulfonium iodide (1.1 eq) dissolved in anhydrous DMSO. Stir for 10 minutes to form the ylide.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C. Add 3-methoxybenzaldehyde (1.0 eq) dissolved in a small amount of anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a flask containing ice-water. Extract the aqueous mixture with diethyl ether (3x).

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Concentration and Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Visualizing the Johnson-Corey-Chaykovsky Reaction

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. m.youtube.com [m.youtube.com]

The Discovery and Synthetic Evolution of Methoxyphenyl Oxiranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Oxirane Ring

The oxirane, or epoxide, a simple three-membered cyclic ether, represents a cornerstone of modern organic chemistry. Its inherent ring strain translates into high reactivity, making it a versatile synthon for the introduction of diverse functionalities. When appended with a methoxyphenyl group, the resulting methoxyphenyl oxiranes become valuable chiral building blocks and key intermediates in the synthesis of a wide array of biologically active molecules and materials. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for this important class of compounds, offering field-proven insights for researchers and drug development professionals.

I. The Dawn of Epoxidation: Early Discoveries and Foundational Syntheses

The story of methoxyphenyl oxiranes is intrinsically linked to the broader history of epoxide synthesis. The late 19th and early 20th centuries witnessed the birth of fundamental reactions that would enable the controlled formation of the oxirane ring.

The Darzens Glycidic Ester Condensation (1904): A Gateway to α,β-Epoxy Esters

In 1904, the French chemist Auguste Georges Darzens reported a novel reaction that would come to bear his name: the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester.[1][2][3] This discovery was a landmark in synthetic chemistry, providing one of the first reliable methods for constructing the epoxide ring.[3]

The Darzens reaction proved to be a versatile tool for carbon-carbon bond formation and subsequent functionalization. The glycidic ester products could be readily hydrolyzed and decarboxylated to furnish aldehydes or ketones, effectively serving as a homologation method.[3] While early reports did not specifically focus on methoxy-substituted benzaldehydes, the general applicability of the reaction to aromatic aldehydes laid the groundwork for the synthesis of methoxyphenyl glycidic esters.

Foundational Experimental Protocol: The Darzens Condensation

-

Objective: Synthesis of Ethyl 3-(4-methoxyphenyl)glycidate.

-

Reaction: Anisaldehyde + Ethyl chloroacetate --(Base)--> Ethyl 3-(4-methoxyphenyl)glycidate

-

Step 1: Base Preparation: A solution of a strong base, such as sodium ethoxide or sodium amide, is prepared in an anhydrous solvent like diethyl ether or benzene.

-

Step 2: Condensation: A mixture of anisaldehyde (4-methoxybenzaldehyde) and an α-haloester (e.g., ethyl chloroacetate) is added dropwise to the stirred suspension of the base at a controlled temperature, often between 0 and 10 °C.

-

Step 3: Reaction Progression: The reaction mixture is stirred for several hours at room temperature to allow the condensation and subsequent intramolecular nucleophilic substitution to form the epoxide ring.

-

Step 4: Work-up and Isolation: The reaction is quenched with cold water. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude glycidic ester is then purified, typically by vacuum distillation.

Causality in Experimental Design: The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the haloester without competing in nucleophilic attack on the aldehyde or ester. The anhydrous conditions are necessary to prevent hydrolysis of the base and the ester. Low-temperature addition helps to control the exothermicity of the reaction and minimize side reactions.

The Prilezhaev Reaction (1909): Direct Epoxidation of Alkenes

Just five years after Darzens' discovery, Russian chemist Nikolai Prilezhaev (also spelled Prileschajew) reported the reaction of an alkene with a peroxy acid to form an epoxide.[4][5] This reaction, now known as the Prilezhaev epoxidation, offered a more direct route to oxiranes from olefinic precursors.[4] The reaction is characterized by its stereospecificity, where the stereochemistry of the starting alkene is retained in the epoxide product.[4]

The electrophilic nature of the peroxy acid makes it reactive towards electron-rich alkenes. Methoxy-substituted styrenes, such as anethole (4-methoxy-trans-β-methylstyrene), with their electron-donating methoxy group, are prime substrates for this transformation. Early investigations into the oxidation of such compounds would have undoubtedly led to the formation of the corresponding methoxyphenyl oxiranes.

Foundational Experimental Protocol: The Prilezhaev Reaction

-

Objective: Synthesis of 1-methoxy-4-(2-methyloxiran-2-yl)benzene from anethole.

-

Reaction: Anethole + Peroxy acid --> 1-methoxy-4-(2-methyloxiran-2-yl)benzene

-

Step 1: Reagent Preparation: A solution of a peroxy acid, such as peroxybenzoic acid or the more modern and stable meta-chloroperoxybenzoic acid (m-CPBA), is prepared in an inert solvent like chloroform or dichloromethane.

-

Step 2: Epoxidation: The methoxy-substituted styrene (e.g., anethole) is dissolved in a suitable solvent and the peroxy acid solution is added portion-wise, often at or below room temperature.

-

Step 3: Monitoring and Quenching: The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide, followed by a basic wash (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.

-

Step 4: Purification: The organic layer is dried and the solvent removed to yield the crude epoxide, which can be further purified by chromatography or distillation.

Causality in Experimental Design: The choice of a non-polar, aprotic solvent is important to prevent the opening of the newly formed epoxide ring. The basic wash is critical for removing the acidic byproduct, which could also catalyze the decomposition of the acid-sensitive epoxide.

II. The Evolution of Synthesis: Towards Modern Efficiency and Selectivity

While the foundational work of Darzens and Prilezhaev provided the initial entries into the world of methoxyphenyl oxiranes, the 20th century saw a continuous refinement of synthetic methodologies, driven by the need for higher yields, greater selectivity, and, eventually, enantiocontrol.

From Halohydrins: The Intramolecular Williamson Ether Synthesis

Another classical approach to epoxides involves the intramolecular cyclization of halohydrins. This method typically involves two steps: the formation of a halohydrin from an alkene, followed by treatment with a base to induce an intramolecular Williamson ether synthesis. For methoxyphenyl oxiranes, this would involve the reaction of a methoxy-substituted styrene with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) to form the corresponding bromohydrin, which is then cyclized with a base.

Modern Catalytic and Asymmetric Approaches

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in epoxide synthesis, with the advent of powerful catalytic and asymmetric methods. These advancements have been particularly impactful in the synthesis of chiral methoxyphenyl oxiranes, which are crucial for the development of enantiomerically pure pharmaceuticals.

Key developments include:

-

Metal-Catalyzed Epoxidations: The use of transition metal catalysts, such as those based on titanium, vanadium, and manganese, in combination with various oxygen sources (e.g., hydrogen peroxide, tert-butyl hydroperoxide), has led to highly efficient and selective epoxidation methods.[6]

-

Sharpless Asymmetric Epoxidation: While primarily developed for allylic alcohols, the principles of the Sharpless epoxidation, which utilizes a titanium catalyst and a chiral tartrate ligand, have inspired the development of other asymmetric epoxidation methods applicable to a broader range of alkenes.[7]

-

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as a catalyst and is particularly effective for the asymmetric epoxidation of cis-disubstituted and trisubstituted alkenes.

-

Organocatalytic Epoxidation: The use of small organic molecules as catalysts has emerged as a powerful and environmentally friendly alternative to metal-based systems. Chiral ketones, for example, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent.

These modern techniques have enabled the synthesis of specific enantiomers of methoxyphenyl oxiranes with high enantiomeric excess, a critical requirement for the synthesis of modern pharmaceuticals.[8]

III. Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of methoxyphenyl oxiranes is essential for their synthesis, purification, and application. The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the substitution pattern on the oxirane ring significantly influence these properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-[(2-Methoxyphenoxy)methyl]oxirane | 2210-74-4 | C10H12O3 | 180.20 | 120 @ 2 Torr[1] | 36-37[1][4] |

| 2-((4-Methoxyphenyl)methyl)oxirane | 51410-45-8 | C10H12O2 | 164.20 | - | - |

| (R)-(4-Methoxyphenyl)oxirane | 62600-73-1 | C9H10O2 | 150.17 | - | - |

| 2-(2,5-dimethoxyphenyl)oxirane | - | C10H12O3 | 180.20 | Not available[9] | Not available[9] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methoxyphenyl oxiranes.

-

¹H NMR: The protons on the oxirane ring typically appear as a complex multiplet in the region of 2.5-4.0 ppm. The chemical shift and coupling constants of these protons provide valuable information about the substitution pattern and stereochemistry of the epoxide. The methoxy group protons usually appear as a sharp singlet around 3.8 ppm. The aromatic protons give rise to signals in the aromatic region (6.8-7.5 ppm), with splitting patterns indicative of the substitution on the phenyl ring. For example, in menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, the oxirane protons adjacent to the aromatic ring and the ester carbonyl appear at 4.59 ppm and 3.77 ppm, respectively.[5]

-

¹³C NMR: The carbon atoms of the oxirane ring typically resonate in the range of 40-60 ppm. The carbon atom of the methoxy group appears around 55 ppm. The aromatic carbons show signals in the region of 110-160 ppm. In menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, the oxirane carbons next to the aromatic ring and the ester carbonyl are found at 75.3 ppm and 56.2 ppm, respectively.[5]

IV. Applications: From Flavors to Pharmaceuticals

The unique combination of the reactive oxirane ring and the methoxyphenyl moiety endows these compounds with a wide range of applications.

Flavor and Fragrance Industry

Certain methoxyphenyl glycidate esters are valued for their organoleptic properties. For instance, methyl (4-methoxyphenyl) oxiranecarboxylate, also known as methyl anisylglycidate, possesses a fresh, fruity, and aromatic odor reminiscent of berries and is used in various flavor compositions.[10] The structural modifications of related compounds, such as derivatives of methyl eugenol, can lead to a diverse palette of scents, highlighting the importance of the oxirane and methoxy functionalities in fragrance chemistry.

Intermediates in Pharmaceutical Synthesis

Methoxyphenyl oxiranes are crucial intermediates in the synthesis of a number of pharmaceuticals. The epoxide ring serves as a handle for the stereospecific introduction of new functional groups through ring-opening reactions. For example, (2R,3S)-3-(4-methoxyphenyl)glycidic acid and its esters are key intermediates in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension and angina.

Building Blocks in Organic Synthesis

Beyond their role as intermediates for specific drug targets, methoxyphenyl oxiranes are versatile chiral building blocks for the construction of complex molecular architectures. The electron-donating nature of the methoxy group can influence the regioselectivity of the epoxide ring-opening, providing a powerful tool for synthetic chemists.

V. Future Outlook

The field of methoxyphenyl oxirane synthesis continues to evolve, driven by the principles of green chemistry and the increasing demand for enantiomerically pure compounds. Future research will likely focus on the development of even more efficient and selective catalytic systems, including biocatalytic approaches that utilize enzymes for epoxidation. The exploration of novel applications for these versatile building blocks in materials science and medicinal chemistry will undoubtedly continue to expand their importance in the chemical sciences.

Visualizations

Diagram 1: Key Historical Figures in Epoxidation

Caption: Key pioneers in the discovery of foundational epoxidation reactions.

Diagram 2: Synthetic Pathways to Methoxyphenyl Oxiranes

References

- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 2. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 3. Darzens, Auguste Georges (X 1886 ; 1867-1954). - Aron Gerschel — Google Arts & Culture [artsandculture.google.com]

- 4. Auguste Georges Darzens - Wikipedia [en.wikipedia.org]

- 5. Nikolai Prilezhaev - Wikipedia [en.wikipedia.org]

- 6. Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer — Scentspiracy [scentspiracy.com]

- 7. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 8. thieme.de [thieme.de]

- 9. Auguste Georges Darzens - Wikipedia [it.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

Introduction: The Role of Chiral Epoxides in Modern Drug Discovery

An In-depth Technical Guide to 2-(3-Methoxyphenyl)oxirane: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and drug development, the precise control of three-dimensional molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for potency, selectivity, and safety. Among the vast arsenal of chiral building blocks available to the synthetic chemist, substituted oxiranes (epoxides) represent a uniquely valuable class. Their inherent ring strain makes them susceptible to stereospecific ring-opening reactions, allowing for the controlled installation of vicinal functional groups. This capacity positions them as powerful chiral synthons—key intermediates from which complex molecular targets can be constructed with high fidelity.

This guide focuses on This compound , a molecule of significant interest. Its structure combines a reactive chiral epoxide ring with a methoxy-substituted aromatic moiety, a common feature in numerous biologically active compounds. As a Senior Application Scientist, the intent of this document is to move beyond a simple recitation of facts. Instead, we will explore the causality behind experimental choices, the logic of analytical validation, and the strategic application of this building block in the context of pharmaceutical research. This guide is designed for the practicing researcher, providing not only protocols and data but also the field-proven insights necessary to leverage this versatile molecule effectively.

Section 1: Core Chemical Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of all chemical research. This compound, also known as 3-methoxystyrene oxide, is a chiral molecule existing as a racemic mixture or as individual enantiomers. The distinction is critical, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles[1]. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to these forms, which is the universally accepted standard for chemical identification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-Methoxystyrene oxide, m-Methoxystyrene oxide, 1-(Epoxyethyl)-3-methoxybenzene | PubChem[2] |

| Molecular Formula | C₉H₁₀O₂ | PubChem[2] |

| Molecular Weight | 150.17 g/mol | PubChem[2] |

| CAS Number (Racemate) | 32017-77-9 | PubChem[2] |

| CAS Number ((R)-enantiomer) | 62600-72-0 | Sigma-Aldrich |

| CAS Number ((S)-enantiomer) | 138809-94-6 | PubChem |

| XLogP3 (Predicted) | 1.8 | PubChem[2] |

| Topological Polar Surface Area | 21.8 Ų | PubChem[2] |

Section 2: Synthesis and Mechanistic Insights

The most direct and common route to this compound is the epoxidation of its corresponding alkene, 3-methoxystyrene. Among various epoxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is widely employed due to its reliability, predictability, and operational simplicity[3][4].

The m-CPBA Epoxidation Mechanism

The reaction proceeds via a concerted, stereospecific mechanism often referred to as the "Butterfly" transition state[3][4]. In this single, fluid step, the alkene's π-bond acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. Simultaneously, multiple bond formations and breakages occur: two new carbon-oxygen bonds form on the same face of the original double bond (a syn addition), the weak oxygen-oxygen bond of the peroxy acid cleaves, and a proton is transferred internally to form the meta-chlorobenzoic acid byproduct[3]. This concerted nature ensures that the stereochemistry of the starting alkene is preserved in the product epoxide.

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Epoxidation of 3-Methoxystyrene

This protocol is adapted from a verified procedure for the analogous epoxidation of 4-methoxystyrene[5]. It is a self-validating system where reaction progress is monitored, and purification is guided by analytical techniques.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxystyrene (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration). Add sodium bicarbonate (NaHCO₃, 1.2 eq) to the solution. The bicarbonate serves as a mild base to buffer the acidic byproduct, preventing acid-catalyzed ring-opening of the newly formed epoxide.

-

Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature equilibrates to 0 °C. This step is critical to manage the exothermic nature of the epoxidation and minimize side reactions.

-

Reagent Addition: Dissolve m-CPBA (approx. 75% purity, 1.2 eq) in a separate portion of DCM. Add this solution dropwise to the cooled, stirring styrene mixture over 15-20 minutes using an addition funnel. A slow, controlled addition is key to maintaining temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The epoxide product will have a slightly lower Rf value than the starting styrene.

-

Workup: Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture to quench any remaining peroxy acid and neutralize the acidic byproduct. Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure oil.

Section 3: Analytical Characterization and Validation

Definitive structural confirmation and purity assessment are non-negotiable. While comprehensive, verified experimental spectra for this compound are not widely available in public repositories[6], its structure can be reliably confirmed using a standard suite of analytical techniques. The following data are predicted based on established spectroscopic principles and analysis of structurally similar compounds[7][8][9][10].

Caption: A comprehensive analytical workflow for structural validation.

| Technique | Predicted Observation & Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.2-7.3 ppm (t, 1H): Aromatic H on C5.δ ~6.8-6.9 ppm (m, 3H): Aromatic H's on C2, C4, C6.δ ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.δ ~3.9 ppm (dd, 1H): Benzylic proton on the oxirane ring (CH-Ar).δ ~3.2 ppm (dd, 1H): Methylene proton on oxirane ring (CH₂), trans to CH-Ar.δ ~2.8 ppm (dd, 1H): Methylene proton on oxirane ring (CH₂), cis to CH-Ar. The three distinct signals for the oxirane protons form a characteristic AMX spin system, confirming the structure. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 ppm: Aromatic C attached to methoxy group (C3).δ ~140 ppm: Aromatic C attached to oxirane (C1).δ ~130 ppm: Aromatic CH (C5).δ ~118 ppm: Aromatic CH (C6).δ ~114 ppm: Aromatic CH (C4).δ ~111 ppm: Aromatic CH (C2).δ ~55 ppm: Methoxy carbon (-OCH₃).δ ~53 ppm: Benzylic oxirane carbon (CH-Ar).δ ~52 ppm: Methylene oxirane carbon (-CH₂). |

| FTIR (Thin Film) | ~3050-3000 cm⁻¹: Aromatic C-H stretch.~2950-2850 cm⁻¹: Aliphatic C-H stretch.~1600, 1480 cm⁻¹: Aromatic C=C bending.~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether), a strong, characteristic band.~950-850 cm⁻¹: Oxirane ring deformation ("ring breathing"), confirms the presence of the epoxide. |

| Mass Spec. (EI) | m/z 150: Molecular ion (M⁺).m/z 121: Loss of formyl radical (-CHO).m/z 107: Benzylic cleavage. |

Protocol for Chiral Purity Assessment

Determining the enantiomeric excess (% ee) is crucial for applications in drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method[1][11][12].

-

Column Selection: A polysaccharide-based CSP, such as amylose or cellulose derivatized with phenylcarbamates (e.g., Chiralpak® AD or Chiralcel® OD columns), is the primary choice. These phases are known to resolve a vast range of chiral compounds, including epoxides, through a combination of hydrogen bonding, π-π stacking, and steric interactions[13].

-

Mobile Phase Screening: Begin with a polar organic mobile phase, such as a mixture of Hexane/Isopropanol or Hexane/Ethanol. A typical starting condition would be 90:10 Hexane:Isopropanol.

-

Method Optimization: Adjust the ratio of the polar modifier (isopropanol/ethanol) to optimize the resolution (Rs) and retention time. Lowering the percentage of the alcohol generally increases retention and may improve separation.

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 275 nm).

-

Validation: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Section 4: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its function as a versatile chiral building block. The strained three-membered ring is an electrophilic hub, readily undergoing regioselective and stereospecific ring-opening by a wide array of nucleophiles. This reaction is a cornerstone of synthetic strategy, enabling the creation of complex 1,2-difunctionalized motifs that are prevalent in pharmaceuticals[14][15].

Caption: Nucleophilic ring-opening of the oxirane creates diverse scaffolds.

Strategic Value:

-

β-Amino Alcohols: Ring-opening with primary or secondary amines yields β-amino alcohols, a privileged scaffold in medicinal chemistry found in numerous beta-blockers and other cardiovascular drugs.

-

Chiral Diols: Hydrolysis of the epoxide (using acid or base) provides a chiral 1,2-diol, a common ligand for asymmetric catalysis or a synthetic precursor in its own right.

-

Introduction of Heteroatoms: The reaction with nucleophiles like azide or thiols allows for the facile introduction of nitrogen and sulfur, which can be further elaborated. For example, the resulting β-azido alcohol can be readily reduced to a β-amino alcohol.

The strategic importance of such epoxide intermediates is highlighted in the synthesis of numerous approved drugs. For instance, the synthesis of potent triazole antifungals like Efinaconazole and Ravuconazole relies heavily on the stereocontrolled ring-opening of a chiral epoxide precursor[14]. Similarly, key intermediates in the synthesis of oncology drugs like Carfilzomib are constructed using epoxide chemistry[14]. While these examples do not use this compound directly, they provide authoritative validation for the entire chemical class as indispensable tools in the development of complex, life-saving medicines.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is a primary responsibility. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be constructed based on the known hazards of its constituent functional groups: epoxides and aromatic ethers.

-

General Hazards: Epoxides as a class should be treated as potential alkylating agents and skin/respiratory sensitizers. They are reactive electrophiles and can covalently modify biological macromolecules. Aromatic compounds may carry their own specific toxicities. Based on analogous compounds, this substance may be harmful if swallowed or inhaled and could cause serious eye damage[16][17].

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles or a face shield[17].

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use only in a well-ventilated area. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong acids, bases, and oxidizing agents, which can catalyze polymerization or violent ring-opening reactions.

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or the environment.

References

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. This compound | C9H10O2 | CID 97903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. leah4sci.com [leah4sci.com]

- 5. cssp.chemspider.com [cssp.chemspider.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. kishida.co.jp [kishida.co.jp]

- 17. fishersci.com [fishersci.com]

The Biological Potential of 2-(3-Methoxyphenyl)oxirane Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The oxirane, or epoxide, ring is a strained three-membered heterocycle that has long held a dual identity in medicinal chemistry. While often flagged as a potential structural alert due to its reactivity, this same electrophilicity makes it a powerful pharmacophore for creating highly targeted covalent inhibitors and other potent therapeutic agents. When coupled with a 2-(3-methoxyphenyl) substituent, the resulting derivatives present a unique scaffold with tunable electronic and steric properties, opening avenues for developing novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of 2-(3-methoxyphenyl)oxirane derivatives, grounded in mechanistic insights and established experimental protocols. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals investigating this promising class of compounds.

The Oxirane Moiety: From Toxicophore to Targeted Warhead

The epoxide functional group is characterized by a high degree of ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This inherent reactivity is the cornerstone of its biological activity. Historically, this reactivity was associated with toxicity, as indiscriminate reactions with cellular macromolecules like DNA and proteins can lead to mutagenicity and other adverse effects.[2]

However, modern drug design has evolved to harness this reactivity. By strategically placing the oxirane within a larger molecular scaffold, its reactivity can be precisely controlled and directed toward specific nucleophilic residues (e.g., Cysteine, Serine, Histidine) in the active site of a target protein. This approach has led to the successful development of FDA-approved drugs containing an epoxide moiety for treating a range of diseases, particularly cancer.[1][3] The epoxide has thus been transformed from a liability into a valuable tool for achieving potent and often irreversible target inhibition.

The 2-(3-Methoxyphenyl) Substituent: A Modulator of Potency and Pharmacokinetics

The substitution pattern on the oxirane ring is critical for determining its biological target and overall drug-like properties. The 2-(3-methoxyphenyl) group imparts several key characteristics:

-

Electronic Effects: The methoxy group at the meta-position influences the electron density of the aromatic ring, which in turn can modulate the reactivity of the adjacent oxirane ring.

-

Lipophilicity: The methoxyphenyl moiety increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake, critical factors for reaching intracellular targets.

-

Metabolic Stability: The methoxy group can influence the molecule's metabolic profile, potentially blocking sites of oxidative metabolism and improving its pharmacokinetic properties.

-

Target Interactions: The aromatic ring provides a scaffold for establishing non-covalent interactions, such as π-π stacking or hydrophobic interactions, within a target's binding pocket, contributing to binding affinity and selectivity.

The combination of the reactive oxirane "warhead" and the modulating methoxyphenyl "guidance" system creates a versatile platform for designing novel bioactive agents.[4]

Survey of Potential Biological Activities

While research specifically on this compound is nascent, the broader class of aryloxiranes has demonstrated significant therapeutic potential, primarily in oncology. Extrapolation from related structures provides a strong rationale for investigating this specific derivative class in several key therapeutic areas.

Anticancer Activity

The most prominent application for epoxide-containing molecules is in cancer therapy.[3][5] The mechanism often involves the induction of apoptosis (programmed cell death) through covalent modification of key cellular targets.[1][6]

Mechanism of Action: One of the primary mechanisms of cytotoxicity for aryloxirane derivatives is the inhibition of critical cell cycle enzymes. For example, studies on similar 3-aryloxirane-2-carboxylate derivatives have shown potent antiproliferative activity against lung and colon cancer cell lines. Molecular docking and dynamics simulations suggest these compounds can bind to and inhibit cyclin-dependent kinase 1 (CDK1), a crucial enzyme for cell cycle progression.[7] The electrophilic oxirane ring can form a covalent bond with a nucleophilic residue in the CDK1 active site, leading to irreversible inhibition and cell cycle arrest.

Other potential anticancer mechanisms include:

-

DNA Alkylation: The epoxide can directly alkylate nucleophilic centers on DNA bases, leading to DNA damage and triggering apoptosis.[1]

-

Proteasome Inhibition: Modified epoxyketones have been successfully developed as proteasome inhibitors, such as the multiple myeloma drug Carfilzomib.[1]

-

Induction of Oxidative Stress: Some epoxide-containing natural products are known to deplete cellular thiols, inducing oxidative stress that preferentially kills cancer cells, which often have a compromised antioxidant defense system.[1]

Quantitative Data: The following table summarizes the cytotoxic activity of representative aryloxirane derivatives against various cancer cell lines, demonstrating the potential potency of this chemical class.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Aryloxirane-2-carboxylates | Colon Cancer Cells | < 100 | [7] |

| Quinoxaline-Oxirane Hybrids | SK-N-SH (Neuroblastoma) | 2.49 - 26.9 | [8] |

| Quinoxaline-Oxirane Hybrids | IMR-32 (Neuroblastoma) | 3.96 - 22.69 | [8] |

| Soloxolone Methyl Epoxides | Various Tumor Cells | 0.7 - 5.2 | [6] |

Antimicrobial and Anti-inflammatory Potential

While less explored than their anticancer effects, the chemical motifs present in this compound suggest potential for other therapeutic applications.

-

Antimicrobial Activity: The methoxyphenol moiety is a well-known pharmacophore in many natural and synthetic antimicrobial agents.[9][10] Compounds like eugenol and vanillin, which contain this feature, exhibit activity against both foodborne pathogens and spoilage bacteria.[9][10] The proposed mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The addition of a reactive oxirane ring could enhance this activity by enabling covalent inactivation of bacterial protein targets. For example, a methoxy phenyl-oxime compound isolated from Conocarpus lancifolius demonstrated significant antibacterial activity.[11]

-

Anti-inflammatory Activity: Methoxy-substituted 2,3-diaryloxiranes have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the NF-κB signaling pathway, a central regulator of inflammation, and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells.[12]

Core Mechanism: Covalent Inactivation via Nucleophilic Attack

The primary mechanism underpinning the targeted biological activity of this compound derivatives is the covalent modification of a target protein. This process is initiated by a nucleophilic amino acid residue within the protein's binding pocket attacking one of the electrophilic carbons of the oxirane ring.

Caption: Covalent modification of a target protein by an oxirane derivative.

This irreversible binding event can lead to potent and sustained inhibition of the protein's function, a desirable trait for many therapeutic interventions, particularly in oncology. The specificity of this reaction is governed by the overall structure of the derivative, which ensures it binds preferentially to the intended target protein before the covalent reaction occurs.

Experimental Workflows for Screening and Validation

Evaluating the biological potential of novel this compound derivatives requires a systematic approach involving synthesis, in vitro screening, and mechanistic validation.

General Synthesis

The synthesis of this compound derivatives typically involves the epoxidation of the corresponding alkene, 3-methoxystyrene. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is generally performed in an aprotic solvent like dichloromethane (DCM).

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for identifying potential anticancer agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the cells with the compound for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Drug Development

The therapeutic potential of this compound derivatives is significant, but several considerations are crucial for their advancement as clinical candidates:

-

Selectivity: The primary challenge is to design molecules with high selectivity for the intended biological target over other cellular nucleophiles to minimize off-target toxicity. This can be achieved by optimizing the non-covalent binding elements of the scaffold to create a high-affinity interaction that properly orients the oxirane for reaction only within the desired active site.

-

Metabolic Stability: While the methoxy group can confer stability, the entire molecule must be assessed for metabolic liabilities. In vivo, epoxides can be detoxified by enzymes like epoxide hydrolases. Understanding the interplay between target reactivity and metabolic degradation is key.

-

Therapeutic Window: As with all covalent drugs, establishing a wide therapeutic window is paramount. The goal is to achieve maximal target engagement at a dose that produces minimal side effects.

Future work should focus on synthesizing a library of derivatives with varied substituents on the phenyl ring to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound derivatives represent a promising, albeit underexplored, class of compounds for drug discovery. The strategic combination of a reactive epoxide warhead with a modulating methoxyphenyl scaffold provides a strong foundation for developing novel therapeutics. Grounded in the validated success of other aryloxiranes in oncology, this class warrants significant investigation, particularly for its potential as targeted covalent inhibitors of enzymes implicated in cancer and inflammatory diseases. The experimental protocols and mechanistic frameworks provided in this guide offer a robust starting point for researchers aiming to unlock the full therapeutic potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Epoxide containing molecules: A good or a bad drug design approach: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iris.cnr.it [iris.cnr.it]

The Decisive Influence of Methoxy Group Position on the Reactivity of the Epoxide Ring in Phenyl Glycidyl Ethers: An In-depth Technical Guide

Abstract

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for the rational design of novel chemical entities. The epoxide, a strained three-membered ether, is a versatile synthetic intermediate, prized for its susceptibility to ring-opening reactions that allow for the stereospecific introduction of diverse functionalities.[1][2] When appended to a methoxy-substituted phenyl ring, as in methoxyphenyl glycidyl ethers, the reactivity of this epoxide is not uniform. The positional isomerism of the methoxy group—ortho-, meta-, or para-—exerts a profound and predictable influence on the regioselectivity and rate of the epoxide ring-opening. This technical guide provides a comprehensive examination of these electronic and steric effects, offering field-proven insights into the causality behind experimental choices and presenting validated protocols for synthetic applications.

Introduction: The Epoxide as a Strategic Linchpin in Synthesis

Epoxides, or oxiranes, are highly valuable building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to nucleophilic attack under both acidic and basic conditions.[3][4] This reactivity allows for the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, making epoxides critical intermediates in the synthesis of complex molecules, including a multitude of approved pharmaceutical agents.[1][5][6] The methoxyphenyl glycidyl ether scaffold is of particular interest as the methoxy group can modulate the electronic properties of the aromatic ring, which in turn influences the reactivity of the appended epoxide. This guide will dissect how the seemingly subtle change in the methoxy group's position dictates the outcome of synthetic transformations.

Fundamental Principles of Epoxide Ring-Opening: A Tale of Two Mechanisms

The reactivity of the epoxide ring is primarily governed by two distinct mechanistic pathways for ring-opening: a base-catalyzed (nucleophilic) mechanism and an acid-catalyzed mechanism. The conditions under which the reaction is performed dictate the regiochemical outcome, especially in unsymmetrically substituted epoxides like methoxyphenyl glycidyl ethers.

Base-Catalyzed Ring-Opening: The Primacy of Steric Hindrance

Under basic or neutral conditions, the ring-opening of an epoxide proceeds via a classic S(_N)2 mechanism.[3][7] A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. In this scenario, steric hindrance is the dominant factor controlling regioselectivity.[8] The nucleophile will preferentially attack the less sterically hindered carbon atom. For methoxyphenyl glycidyl ethers, this is the terminal carbon of the oxirane ring.

The methoxy group's position (ortho-, meta-, or para-) has a less pronounced electronic influence on this S(_N)2 pathway compared to the acid-catalyzed route. However, the ortho-methoxy group can exert a steric effect, potentially hindering the approach of bulky nucleophiles to the benzylic carbon, further favoring attack at the terminal position.

Acid-Catalyzed Ring-Opening: The Dominance of Electronic Effects

In the presence of an acid, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion.[9][10] This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. The subsequent nucleophilic attack exhibits characteristics of both S(N)1 and S(_N)2 reactions.[3] There is significant carbocationic character that develops at the more substituted carbon atom during the transition state.[11][12]

This is where the electronic influence of the methoxy group becomes paramount. The methoxy group is a strong electron-donating group through resonance, particularly when positioned at the ortho- or para- positions.[4][13][14] This electron-donating ability stabilizes the partial positive charge that develops on the benzylic carbon in the transition state. Consequently, under acidic conditions, nucleophilic attack is directed to the more substituted (benzylic) carbon, as this pathway has a more stabilized transition state.[15]

The meta-methoxy group, in contrast, cannot donate electron density to the benzylic carbon via resonance. Its influence is primarily a weaker, electron-withdrawing inductive effect. This results in less stabilization of the benzylic carbocationic character compared to the ortho- and para- isomers.

The interplay of these effects is summarized in the diagram below:

Caption: Mechanistic pathways for epoxide ring-opening.

Comparative Reactivity of Methoxyphenyl Glycidyl Ether Isomers

The position of the methoxy group dictates the electronic landscape of the molecule, leading to a predictable hierarchy of reactivity and regioselectivity.

| Isomer | Electronic Effect at Benzylic Position | Predicted Reactivity (Acid-Catalyzed) | Predicted Regioselectivity (Acid-Catalyzed) |

| para- | Strong +R (resonance donating), Weak -I (inductive withdrawing) | Highest | Strong preference for attack at the benzylic carbon |

| ortho- | Strong +R, Weak -I, Potential steric hindrance | High (may be slightly lower than para- due to sterics) | Strong preference for attack at the benzylic carbon |

| meta- | No resonance donation, Moderate -I | Lowest | Mixed or preference for attack at the terminal carbon |

Figure 1: Comparative Properties of Methoxyphenyl Glycidyl Ether Isomers [16][17][18]

| Property | ortho-Methoxyphenyl Glycidyl Ether | meta-Methoxyphenyl Glycidyl Ether | para-Methoxyphenyl Glycidyl Ether |

| CAS Number | 2210-74-4 | 2210-75-5 | 2211-94-1 |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |

| Appearance | White to almost white powder or lump | - | White powder |

| Melting Point | 35.0-40.0 °C | - | 45-48 °C |

Experimental Protocols: A Validated Approach

The following protocols provide detailed, step-by-step methodologies for the synthesis of a methoxyphenyl glycidyl ether and its subsequent ring-opening with an amine, a common transformation in drug discovery.

Synthesis of para-Methoxyphenyl Glycidyl Ether

This procedure is adapted from standard methods for synthesizing glycidyl ethers from phenols.[19][20]

Materials:

-

4-Methoxyphenol (1.0 eq)

-

Epichlorohydrin (1.5 eq)

-

Sodium hydroxide (1.2 eq)

-

Tetrabutylammonium bromide (TBAB, 0.05 eq)

-

Toluene

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol, toluene, and epichlorohydrin.

-

Add TBAB to the mixture.

-

Slowly add a 50% aqueous solution of sodium hydroxide dropwise over 30 minutes at room temperature.

-

Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add deionized water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure para-methoxyphenyl glycidyl ether.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Regioselective Ring-Opening with an Amine

This protocol demonstrates the acid-catalyzed ring-opening of para-methoxyphenyl glycidyl ether with aniline.

Caption: Workflow for amine ring-opening of an epoxide.

Materials:

-

para-Methoxyphenyl glycidyl ether (1.0 eq)

-

Aniline (1.1 eq)

-

Acetic acid (0.1 eq)

-

Acetonitrile

Procedure:

-

In a clean, dry flask, dissolve the para-methoxyphenyl glycidyl ether and aniline in acetonitrile.

-

Add a catalytic amount of acetic acid to the solution.[5]

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography on silica gel to afford the pure β-amino alcohol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and regiochemistry.

Conclusion and Future Outlook